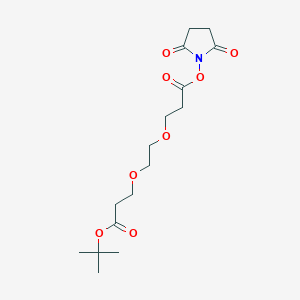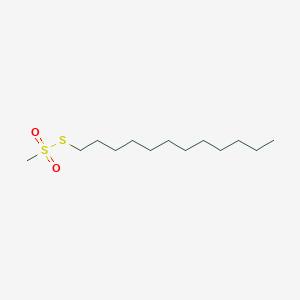
Methyltetrazine-PEG12-amine HCl salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG12-amine HCl salt is a versatile compound widely used in chemical labeling and bioconjugation. It features a methyltetrazine group linked to a polyethylene glycol (PEG) spacer and an amine group. This compound is known for its stability and water solubility, making it ideal for various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG12-amine HCl salt is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG12-amine. The reaction typically involves the use of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified through techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-PEG12-amine HCl salt undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction.
Amide Bond Formation: The amine group reacts with carboxylic acids in the presence of coupling reagents like EDC or HATU to form amide bonds.
Common Reagents and Conditions
EDC and HATU: Used for coupling reactions with carboxylic acids.
Trans-cyclooctene (TCO): Used in click chemistry reactions with the methyltetrazine group.
Major Products Formed
Amide Bonds: Formed through the reaction of the amine group with carboxylic acids.
Cycloaddition Products: Formed through the reaction of the methyltetrazine group with TCO.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG12-amine HCl salt is extensively used in various fields of scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and imaging probes.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
Methyltetrazine-PEG12-amine HCl salt exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts specifically with TCO, forming a stable covalent bond. This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG8-amine HCl salt: Similar structure but with a shorter PEG spacer.
Methyltetrazine-PEG3-amine: Another variant with an even shorter PEG spacer.
Uniqueness
Methyltetrazine-PEG12-amine HCl salt stands out due to its longer PEG spacer, which provides greater flexibility and water solubility. This makes it particularly useful in applications requiring efficient conjugation and stability .
Eigenschaften
Molekularformel |
C33H57N5O12 |
|---|---|
Molekulargewicht |
715.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C33H57N5O12/c1-30-35-37-33(38-36-30)31-2-4-32(5-3-31)50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-34/h2-5H,6-29,34H2,1H3 |
InChI-Schlüssel |
OOYKOEQEEWHQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)

![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)



